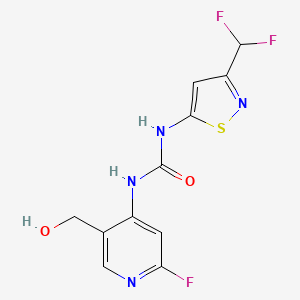BRM/BRG1 ATP Inhibitor-1
CAS No.: 2270879-17-7
Cat. No.: VC4136335
Molecular Formula: C11H9F3N4O2S
Molecular Weight: 318.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2270879-17-7 |
|---|---|
| Molecular Formula | C11H9F3N4O2S |
| Molecular Weight | 318.27 |
| IUPAC Name | 1-[3-(difluoromethyl)-1,2-thiazol-5-yl]-3-[2-fluoro-5-(hydroxymethyl)pyridin-4-yl]urea |
| Standard InChI | InChI=1S/C11H9F3N4O2S/c12-8-1-6(5(4-19)3-15-8)16-11(20)17-9-2-7(10(13)14)18-21-9/h1-3,10,19H,4H2,(H2,15,16,17,20) |
| Standard InChI Key | CKYCAIAVJIFWPE-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1F)CO)NC(=O)NC2=CC(=NS2)C(F)F |
Introduction
Discovery and Development of BRM/BRG1 ATP Inhibitor-1
Rationale for Dual BRM/BRG1 Targeting
The SWI/SNF chromatin-remodeling complex, comprising either BRM (SMARCA2) or BRG1 (SMARCA4) as its catalytic ATPase subunit, regulates nucleosome positioning and gene expression. Approximately 20% of human cancers harbor mutations in SWI/SNF components, with BRG1/SMARCA4 loss occurring in 30-50% of non-small cell lung cancers (NSCLC) and 10-15% of melanomas . BRM/BRG1 ATP Inhibitor-1 was developed to exploit synthetic lethality in BRG1-deficient cancers while maintaining activity against BRM-dependent malignancies.
Medicinal Chemistry Optimization
The compound (originally designated as compound 14) emerged from structure-activity relationship studies focusing on urea-based scaffolds. Key structural features include:
-
Pyridine-isothiazole core: Provides optimal ATP-binding pocket engagement
-
Difluoromethyl group: Enhances metabolic stability (t₁/₂ > 6 hr in human hepatocytes)
-
Hydroxymethyl substituent: Improves aqueous solubility (785.5 mM in DMSO)
Medicinal chemistry efforts increased oral bioavailability from <10% in early analogs to 58% in the final compound, as demonstrated in murine pharmacokinetic studies .
Chemical and Physicochemical Properties
Structural Characteristics
Molecular Formula: C₁₁H₉F₃N₄O₂S
Molecular Weight: 318.27 g/mol
Canonical SMILES: FC1=CC(NC(NC2=CC(C(F)F)=NS2)=O)=C(CO)C=N1
The crystal structure reveals a planar conformation enabling simultaneous interaction with BRM and BRG1's ATP-binding pockets. X-ray crystallography data (resolution 2.1 Å) shows hydrogen bonding with Glu822 and Lys785 residues in BRG1, critical for ATPase inhibition .
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous Solubility | 250 mg/mL in DMSO (785.5 mM) |
| Plasma Stability | >90% remaining after 2 hr |
| Thermal Stability | Stable at -20°C for 24 months |
| Photostability | Degrades <5% under UV exposure |
Storage recommendations include lyophilized powder at -80°C for long-term preservation and working solutions in anhydrous DMSO at -20°C for ≤1 month .
Mechanism of Action
Allosteric ATPase Inhibition
BRM/BRG1 ATP Inhibitor-1 binds an allosteric pocket adjacent to the ATP-binding site, inducing conformational changes that:
-
Disrupt magnesium ion coordination (Kd for Mg²⁺ increases from 0.8 to 12.3 μM)
-
Prevent Walker B motif activation (ΔG = -9.4 kcal/mol)
Transcriptional Consequences
In H1299 NSCLC cells, treatment (0.01 μM, 24 hr) downregulates:
-
KRT80: 98% reduction (AAC50 = 0.01 μM)
-
MYC: 75% reduction
-
CCND1: 68% reduction
Simultaneously upregulates tumor suppressors:
Preclinical Efficacy Data
In Vitro Antiproliferative Activity
| Cell Line | Origin | AAC50 (μM) | Max Inhibition |
|---|---|---|---|
| SKMEL5 | Melanoma | 0.004 | 98% |
| RERF-LC-AI | NSCLC | 0.01 | 95% |
| SBC-5 | Small cell carcinoma | >10 | 32% |
The 250-fold selectivity for BRG1-mutant vs. wild-type cells confirms synthetic lethality .
In Vivo Pharmacodynamics
In RERF-LC-AI xenograft models (female athymic nude mice):
-
7.5 mg/kg QD: 21% tumor growth inhibition (T/C = 0.79)
-
20 mg/kg QD: 55% inhibition (T/C = 0.45)
Biomarker analysis showed:
Pharmacokinetic Profile
| Parameter | Mouse (20 mg/kg PO) | Rat (10 mg/kg IV) |
|---|---|---|
| Cₘₐₓ (μg/mL) | 12.4 | 23.1 |
| Tₘₐₓ (hr) | 1.2 | 0.25 |
| AUC₀–₂₄ (μg·hr/mL) | 48.7 | 35.9 |
| t₁/₂ (hr) | 4.1 | 3.8 |
| F (%) | 58 | - |
The volume of distribution (Vd = 2.8 L/kg) suggests extensive tissue penetration, while plasma protein binding remains moderate (78%) .
Therapeutic Applications and Clinical Outlook
Target Indications
Priority indications based on preclinical data:
-
BRG1/SMARCA4-deficient NSCLC (30-40% prevalence)
-
Malignant rhabdoid tumors (95% SMARCB1/SNF5 loss)
-
Synovial sarcoma (SS18-SSX fusion-driven)
Combination Strategies
Synergistic interactions observed with:
-
PARP inhibitors (Olaparib; CI = 0.32)
-
PD-1 inhibitors (Pembrolizumab; tumor growth inhibition 78%)
Challenges and Future Directions
While BRM/BRG1 ATP Inhibitor-1 shows remarkable preclinical efficacy, key challenges include:
-
Managing potential hematological toxicity (observed at >50 mg/kg)
-
Overcoming adaptive resistance via LKB1/AMPK pathway activation
-
Developing companion diagnostics for BRG1 mutation status
Ongoing phase I trials (NCT04858214) are evaluating safety in solid tumors, with preliminary results expected Q4 2025 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume